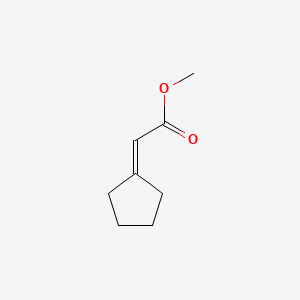

Methyl cyclopentylideneacetate

Overview

Description

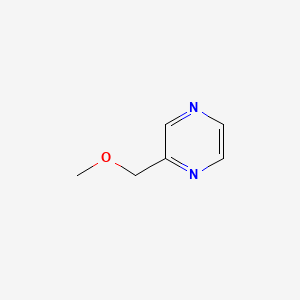

Methyl cyclopentylideneacetate, also known as methyl 2-cyclopentylideneacetate, is an organic compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentylidene group attached to an acetate group via a single bond. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Enhanced Biodegradation of Transformer Oil : Methyl cyclopentylideneacetate, in the form of randomly methylated β-cyclodextrin, has been utilized to intensify bioremediation processes. It aids in detoxifying soils contaminated with transformer oil by increasing the bioavailability of pollutants and enhancing the activity of indigenous microorganisms. This application is pivotal in developing new technologies for soil bioremediation, highlighting its role in environmental cleanup efforts (Molnár et al., 2005).

Manipulating Cellular Cholesterol Content : The application of methylated β-cyclodextrin, including this compound, has been found effective in manipulating cell cholesterol content. This is crucial in biological research, especially in studies concerning cell membrane dynamics and cholesterol-related cellular processes. The ability of this compound to modulate cholesterol content provides a reproducible method for studying the impacts of cholesterol on various cellular functions (Christian et al., 1997).

Fluorescently Labeled Methyl-Beta-Cyclodextrin in Intestinal Cells : Research involving fluorescently labeled randomly methylated β-cyclodextrin (such as this compound) has shown that it can enter intestinal epithelial cells by fluid-phase endocytosis. This finding is significant for understanding drug absorption in the gastrointestinal tract, as it suggests an additional mechanism that aids in overcoming the intestinal barrier and enhances bioavailability (Fenyvesi et al., 2014).

Cyclodextrins as Absorption Enhancers in Nasal Delivery : this compound, among other cyclodextrins, is employed as an absorption enhancer in nasal drug delivery, particularly for peptide and protein drugs. Its effectiveness at low concentrations and its safety profile make it a viable option for increasing intranasal bioavailability of certain drugs (Marttin et al., 1998).

Study of Lipid Binding Properties of Cyclodextrins : this compound's ability to extract lipids from membranes is closely examined in studies exploring its interactions with liposomes. Understanding its lipid-binding properties is crucial for assessing its impact on membrane integrity and its potential toxicological effects (Piel et al., 2007).

Neuroplasticity and Cognitive Functions : this compound, as part of D-Cycloserine, a partial NMDA agonist, has been investigated for its potential to improve cognitive functions and consolidate neuroplasticity. This is especially relevant in neuropsychiatric and neurological research, where modulation of NMDA receptor function is of interest (Nitsche et al., 2004).

Safety and Hazards

Methyl cyclopentylideneacetate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H335 . These indicate that the substance is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name |

methyl 2-cyclopentylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCSZOFHPULAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052077 | |

| Record name | Methyl cyclopentylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40203-73-4 | |

| Record name | Methyl 2-cyclopentylideneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40203-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-cyclopentylidene-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040203734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-cyclopentylidene-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cyclopentylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclopentylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known toxicological properties of Methyl cyclopentylideneacetate?

A1: The provided research abstract from the Research Institute for Fragrance Materials (RIFM) [ [] ] indicates that a safety assessment was conducted for this compound (CAS Registry Number 40203-73-4). While the abstract itself doesn't detail the specific findings of the safety assessment, it suggests that toxicological data was collected and analyzed as part of this process. To gain a comprehensive understanding of the toxicological properties, it is recommended to refer to the full RIFM safety assessment report.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis[4-(N-methylphthalimido-4-oxy)phenyl]propane](/img/structure/B1581140.png)

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)